2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound with the following characteristics:
- Chemical Formula : C21H16N2O7
- Molecular Weight : 408.371 g/mol
- CAS Number : 256378-52-6
Molecular Structure Analysis
The molecular structure of 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile consists of a pyrano[3,2-c]chromene core with an amino group, an ethyl substituent, and a cyano group. The fused chromene ring system imparts rigidity and planarity to the molecule.
!Molecular Structure{: width=“300px”}
Chemical Reactions Analysis
While detailed chemical reactions specific to this compound are scarce, it likely participates in nucleophilic substitution, cyclization, and condensation reactions due to the presence of functional groups (amino, cyano, and carbonyl).
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Melting Point : Not well-documented.
- Color : Likely pale yellow or colorless.
- Stability : Sensitive to light and moisture.
Safety And Hazards
- Toxicity : No specific toxicity data available. Handle with caution.
- Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.
- Personal Protective Equipment : Use appropriate lab attire (gloves, goggles, lab coat).
Future Directions
- Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structure-Activity Relationship : Explore derivatives to enhance activity.
- Synthetic Optimization : Develop efficient synthetic routes.
Please note that the information provided is based on available literature, and further research is essential for a deeper understanding of this intriguing compound.
properties
IUPAC Name |
2-amino-4-ethyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-8-10(7-16)14(17)20-13-9-5-3-4-6-11(9)19-15(18)12(8)13/h3-6,8H,2,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASICXOLEJDTBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384633 | |
Record name | 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
CAS RN |
499785-45-4 | |
Record name | 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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